molecular formula C18H24ClN3O B15192592 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride CAS No. 134049-71-1

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride

Cat. No.: B15192592
CAS No.: 134049-71-1
M. Wt: 333.9 g/mol
InChI Key: BAWNDBQVJYENSB-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is a heterocyclic compound with a unique structure that includes an imidazoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride typically involves the condensation of appropriate ketones and amidines. One-pot oxidative condensation methods have been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can produce a range of alkylated imidazoquinolines.

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. Its ability to act as a dipeptidyl peptidase IV inhibitor and modulate immune responses through toll-like receptors sets it apart from other similar compounds.

Properties

CAS No.

134049-71-1

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

3,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-14-9-7-8-10-15(14)21(12-6-4-2)18(22)17(16)20;/h7-10,13H,3-6,11-12H2,1-2H3;1H

InChI Key

BAWNDBQVJYENSB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C(=O)N(C3=CC=CC=C32)CCCC.Cl

Origin of Product

United States

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